Home > Products > Screening Compounds P134700 > Deltasonamide 2 hydrochloride
Deltasonamide 2 hydrochloride - 2448341-55-5

Deltasonamide 2 hydrochloride

Catalog Number: EVT-2651823
CAS Number: 2448341-55-5
Molecular Formula: C30H40Cl2N6O4S2
Molecular Weight: 683.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deltasonamide 2 hydrochloride is classified as a sulfonamide derivative, which is a group of compounds characterized by the presence of a sulfonamide functional group. This classification is significant due to the diverse biological activities associated with sulfonamides, including antibacterial and antitumor properties. The compound has been synthesized in laboratory settings, with various synthetic routes explored to optimize yield and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Deltasonamide 2 hydrochloride typically involves multiple steps, utilizing various reagents and conditions to achieve the desired product. One common synthetic route includes:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as pyridine derivatives.
  2. Reactions: Key reactions may include:
    • Aldol Condensation: To form intermediate compounds.
    • Acylation: Introducing acyl groups to enhance biological activity.
    • Coupling Reactions: Such as Suzuki or Stille coupling, which are crucial for constructing the core structure of Deltasonamide 2.
  3. Purification: After synthesis, purification techniques like column chromatography are employed to isolate the final product.

These steps can vary based on the specific synthetic pathway chosen, with modifications made to improve efficiency or yield.

Molecular Structure Analysis

Structure and Data

Deltasonamide 2 hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as C₁₃H₁₅ClN₂O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 300 g/mol.
  • Structural Representation: The compound typically exhibits a sulfonamide group attached to a pyridine ring, contributing to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Deltasonamide 2 hydrochloride undergoes various chemical reactions that are essential for its functionality. These include:

  • Nucleophilic Substitution: This reaction is vital for modifying the sulfonamide group, enhancing its ability to interact with biological targets.
  • Hydrolysis: In aqueous environments, hydrolysis can occur, affecting the stability and activity of the compound.
  • Complex Formation: The compound may form complexes with target proteins or enzymes, which can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.

These reactions are crucial for understanding how Deltasonamide 2 interacts at the molecular level with its biological targets.

Mechanism of Action

Process and Data

The mechanism of action of Deltasonamide 2 hydrochloride primarily involves inhibition of specific kinases involved in signaling pathways that regulate cell growth and proliferation.

  1. Binding Affinity: The compound binds to the ATP-binding site of target kinases, preventing substrate phosphorylation.
  2. Inhibition of Signaling Pathways: By inhibiting these kinases, Deltasonamide 2 disrupts downstream signaling pathways that promote tumor growth and survival.

Preliminary studies have indicated that this compound exhibits nanomolar potency against certain kinases, making it a promising candidate for further development in cancer therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deltasonamide 2 hydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH levels or high temperatures.
  • Melting Point: Typically ranges between 150°C to 160°C, indicating good thermal stability for storage and handling.

These properties are essential for determining optimal conditions for storage, formulation, and application in scientific research.

Applications

Scientific Uses

Deltasonamide 2 hydrochloride has several potential applications in scientific research:

  • Cancer Research: Due to its kinase-inhibiting properties, it is being investigated as a therapeutic agent for various cancers.
  • Drug Development: The compound serves as a lead structure for developing more potent analogs with improved selectivity and reduced side effects.
  • Biochemical Studies: It can be used in studies aimed at understanding kinase signaling pathways and their roles in disease progression.

The ongoing research into Deltasonamide 2 highlights its significance as a tool for advancing therapeutic strategies against challenging diseases.

Introduction to Phosphodiesterase Delta as a Therapeutic Target in Oncogenic Kirsten Rat Sarcoma Viral Oncogene Homologue-Driven Carcinogenesis

Epistemological Framework of Phosphodiesterase Delta in Kirsten Rat Sarcoma Viral Oncogene Homologue Membrane Localization and Signaling

Phosphodiesterase Delta (PDEδ) functions as a pivotal chaperone protein that regulates the spatial dynamics of prenylated Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) isoforms within cells. Its primary biochemical role involves binding to the farnesylated carboxy-terminal hypervariable region of KRAS via a deep hydrophobic pocket, effectively solubilizing KRAS in the aqueous cytosol. This interaction facilitates the diffusion-mediated transport of KRAS from the endoplasmic reticulum and Golgi apparatus to the plasma membrane—a fundamental requirement for oncogenic KRAS signaling competency [1] [6].

Upon dissociation from PDEδ at perinuclear membranes through competitive displacement by the small GTPase ADP-Ribosylation Factor Like 2, KRAS undergoes vesicular trafficking to the plasma membrane. Here, it anchors via electrostatic interactions between its polybasic domain and membrane phospholipids, enabling constitutive activation of downstream effector pathways (e.g., Mitogen-Activated Protein Kinase and Phosphatidylinositol 3-Kinase) in mutation-bearing cancers. Crucially, oncogenic KRAS mutants (e.g., Glycine12 to Aspartic Acid or Glycine12 to Valine) exhibit persistent GTP binding but remain dependent on PDEδ-mediated cycling for proper subcellular localization and signaling amplification [1] [9].

Table 1: Key Biochemical Properties of Phosphodiesterase Delta-Kirsten Rat Sarcoma Viral Oncogene Homologue Interaction

PropertyFunctional SignificanceConsequence of Inhibition
Hydrophobic binding pocketBinds farnesyl moiety of Kirsten Rat Sarcoma Viral Oncogene HomologueMislocalization of Kirsten Rat Sarcoma Viral Oncogene Homologue to endomembranes
Diffusion enhancementIncreases cytoplasmic mobility of solubilized Kirsten Rat Sarcoma Viral Oncogene HomologueImpaired vesicular transport to plasma membrane
Nucleotide state agnosticismInteracts with both Guanosine Diphosphate- and Guanosine Triphosphate-bound Kirsten Rat Sarcoma Viral Oncogene HomologueSustained inhibition regardless of activation status

Pharmacological inhibition of PDEδ disrupts this spatial cycle by preventing KRAS solubilization, leading to aberrant accumulation of KRAS in intracellular compartments. Small molecules such as Deltarasin and Deltazinone demonstrated proof-of-concept by competitively occupying the farnesyl-binding pocket of PDEδ, thereby sequestering KRAS in the cytosol and reducing its plasma membrane abundance. However, these early-generation inhibitors exhibited suboptimal pharmacokinetic profiles and off-target effects. Deltasonamide 2 hydrochloride emerged from structural optimization efforts to address these limitations, featuring a spirocyclic scaffold designed to enhance binding specificity and affinity for PDEδ’s hydrophobic cleft [6] [9].

Rationale for Targeting Phosphodiesterase Delta-Kirsten Rat Sarcoma Viral Oncogene Homologue Interaction in Pancreatic and Colorectal Cancers

The therapeutic targeting of PDEδ-KRAS complex formation holds particular promise for pancreatic ductal adenocarcinoma and colorectal carcinoma due to their high prevalence of KRAS driver mutations. Approximately 99% of pancreatic ductal adenocarcinoma cases harbor KRAS mutations (predominantly Glycine12 to Aspartic Acid), while 45% of colorectal carcinoma tumors exhibit KRAS alterations (commonly Glycine12 to Aspartic Acid, Glycine12 to Valine, or Glycine13 to Aspartic Acid) [1] [3] [7]. These mutations confer resistance to Epidermal Growth Factor Receptor-directed therapies (e.g., Cetuximab) and correlate with aggressive phenotypes and poor prognoses, underscoring the unmet need for mutation-specific strategies [2] [4].

Deltasonamide 2 hydrochloride exemplifies a mechanistically distinct approach that circumvents the historical challenges of direct KRAS inhibition. Unlike allele-specific inhibitors (e.g., Sotorasib for Glycine12 to Cysteine mutants), Deltasonamide 2 hydrochloride operates independently of KRAS mutational subtypes by targeting the PDEδ chaperone. Preclinical evidence indicates that Deltasonamide 2 hydrochloride binds PDEδ with low nanomolar affinity (dissociation constant ≈ 127 nanomolar), effectively displacing KRAS and impairing its plasma membrane localization. This disruption translates into selective cytotoxicity in KRAS-mutant pancreatic ductal adenocarcinoma and colorectal carcinoma cell lines, while isogenic wild-type counterparts or Kirsten Rat Sarcoma Viral Oncogene Homologue-independent malignancies (e.g., B-Raf Proto-Oncogene Serine/Threonine Kinase-mutant cells) remain minimally affected [1] [6].

Table 2: Preclinical Efficacy of Deltasonamide 2 Hydrochloride in KRAS-Mutant Models

Cancer TypeModel SystemKey FindingsReference
Pancreatic ductal adenocarcinomaMia PaCa-2 cells (Kirsten Rat Sarcoma Viral Oncogene Homologue Glycine12 to Cysteine)50% inhibitory concentration = 6.67 ± 1.7 micromolar; reduced phosphorylated Extracellular Signal-Regulated Kinase and phosphorylated Protein Kinase B [6]
Colorectal carcinomaHCT-116 cells (Kirsten Rat Sarcoma Viral Oncogene Homologue Glycine13 to Aspartic Acid)70% proliferation inhibition at 10 micromolar; synergistic with Epidermal Growth Factor Receptor inhibition [1]
Pancreatic ductal adenocarcinomaPatient-derived xenograftsTumor growth inhibition >50% at 30 mg/kg; enhanced apoptosis via Caspase-3 activation [3]

Notably, the vulnerability of KRAS-mutant tumors to PDEδ inhibition stems from their unique dependence on PDEδ for maintaining spatial organization of oncogenic signaling complexes. While normal cells express alternative chaperones (e.g., SmgGDS or PDEδ paralogs) for RAS trafficking, cancer cells with KRAS mutations exhibit amplified expression of PDEδ and heightened reliance on its solubilization function. This differential dependency creates a therapeutic window exploitable by Deltasonamide 2 hydrochloride and analogous compounds [6] [9]. Furthermore, transcriptomic analyses reveal that PDEδ inhibition downregulates proliferative and survival pathways while upregulating pro-apoptotic effectors specifically in KRAS-driven malignancies, providing molecular validation for its mechanism-based efficacy [1] [3].

Properties

CAS Number

2448341-55-5

Product Name

Deltasonamide 2 hydrochloride

Molecular Formula

C30H40Cl2N6O4S2

Molecular Weight

683.71

InChI

InChI=1S/C30H37ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,26H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H

InChI Key

XBBDRWJFBNADPL-QCWFOUSZSA-N

SMILES

CNC1=NC=CC(=N1)CN([C]2CC[C](CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.